molecular formula C17H10N4O4S B2647998 N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690249-99-1

N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2647998
CAS No.: 690249-99-1
M. Wt: 366.35
InChI Key: LOVVPMWAHUSQSJ-UHFFFAOYSA-N
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Description

  • Formation of the Carboxamide Group

      Amidation: The carboxamide group is typically introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. One common approach starts with the construction of the pyridothienopyrimidine core, followed by functionalization to introduce the nitrophenyl and carboxamide groups.

    • Formation of the Pyridothienopyrimidine Core

        Starting Materials: The synthesis often begins with a thieno[2,3-d]pyrimidine derivative.

        Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the core structure. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
      • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction

      • The nitrophenyl group can be reduced to an amino group under suitable conditions.
      • Reagents: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    • Substitution

      • The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
      • Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

    Major Products

      Oxidation: Formation of nitro derivatives or carboxylic acids.

      Reduction: Formation of amino derivatives.

      Substitution: Formation of substituted derivatives with various functional groups.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

      Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.

    Biology and Medicine

      Anticancer Research: Due to its structural similarity to known bioactive molecules, it may exhibit anticancer properties.

      Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Industry

      Material Science:

    Mechanism of Action

    The exact mechanism of action of N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide depends on its specific application. Generally, its biological activity could involve:

      Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity.

      Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or microbial metabolism.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.

      Nitrophenyl Derivatives: Compounds with nitrophenyl groups are known for their diverse reactivity and biological activities.

    Uniqueness

      Structural Complexity: The combination of a nitrophenyl group, a pyridothienopyrimidine core, and a carboxamide functionality makes this compound unique.

    Properties

    IUPAC Name

    N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H10N4O4S/c22-15(18-10-4-6-11(7-5-10)21(24)25)13-9-12-16(26-13)19-14-3-1-2-8-20(14)17(12)23/h1-9H,(H,18,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LOVVPMWAHUSQSJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C=C1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H10N4O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    366.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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